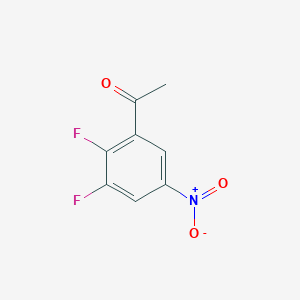

1-(2,3-Difluoro-5-nitrophenyl)ethanone

Description

1-(2,3-Difluoro-5-nitrophenyl)ethanone is a fluorinated aromatic ketone with the molecular formula C₈H₅F₂NO₃ (assuming the nitro group at position 5, and fluorines at positions 2 and 3). This compound belongs to the acetophenone family, characterized by a phenyl ring substituted with electron-withdrawing groups (fluorine and nitro) that modulate its electronic and steric properties. The nitro group at the para position relative to the ketone enhances reactivity in electrophilic substitution and reduction reactions, while fluorines at ortho and meta positions contribute to metabolic stability and lipophilicity, making it relevant in pharmaceutical and agrochemical intermediates .

Properties

IUPAC Name |

1-(2,3-difluoro-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO3/c1-4(12)6-2-5(11(13)14)3-7(9)8(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTMHFLCEOZGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726830 | |

| Record name | 1-(2,3-Difluoro-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310349-62-2 | |

| Record name | 1-(2,3-Difluoro-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2,3-Difluoro-5-nitrophenyl)ethanone typically involves the reaction of 2,3-difluoro-5-nitrobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:

2,3-Difluoro-5-nitrobenzene+Acetyl chlorideAlCl3this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

1-(2,3-Difluoro-5-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.

Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction, sodium methoxide for nucleophilic substitution, and potassium permanganate for oxidation . The major products formed from these reactions include 1-(2,3-difluoro-5-aminophenyl)ethanone, 1-(2,3-dimethoxy-5-nitrophenyl)ethanone, and 1-(2,3-difluoro-5-nitrophenyl)acetic acid, respectively.

Scientific Research Applications

1-(2,3-Difluoro-5-nitrophenyl)ethanone is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique electronic properties.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.

Mechanism of Action

The mechanism by which 1-(2,3-Difluoro-5-nitrophenyl)ethanone exerts its effects depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the nitro group and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing effects : The nitro group in the target compound enhances electrophilic reactivity compared to hydroxy- or chloro-substituted analogs.

- Solubility: Hydroxy-containing derivatives (e.g., 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone) exhibit higher polarity, making them more water-soluble than nitro- or chloro-substituted analogs .

- Synthetic utility: Fluorinated analogs like 1-(2,4,5-Trifluorophenyl)ethanone are synthesized via Friedel-Crafts acylation using AlCl₃, whereas nitro-substituted derivatives often require nitration steps .

Biological Activity

1-(2,3-Difluoro-5-nitrophenyl)ethanone (CAS No. 1310349-62-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms and a nitro group on the phenyl ring, which significantly influences its reactivity and biological properties. The molecular formula is C9H7F2N1O2.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Target Interactions : The compound is believed to inhibit specific enzymes or receptors, potentially affecting signaling pathways involved in cell proliferation and apoptosis.

- Biochemical Pathways : It may modulate pathways associated with cancer progression and inflammation due to its structural characteristics that allow for significant interactions at the molecular level.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inhibiting tumor cell growth. For instance, it has been shown to induce apoptosis in specific cancer cell lines.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

Several studies have evaluated the biological activity of this compound:

-

Anticancer Study :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Findings : The compound exhibited IC50 values ranging from 10 µM to 30 µM across various cell lines, indicating moderate potency against cancer cells.

-

Antimicrobial Study :

- Objective : To determine the efficacy against bacterial strains.

- Findings : The compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli.

| Study Type | Target Organism/Cell Line | IC50/MIC Values | Observations |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | 10 - 30 µM | Induction of apoptosis |

| Antimicrobial | Staphylococcus aureus | 15 µg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 15 µg/mL | Effective against Gram-negative bacteria |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to the presence of fluorine atoms, which enhance metabolic stability and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.